CCT137690

Catalog No.
S548700
CAS No.
1095382-05-0
M.F
C26H31BrN8O
M. Wt
551.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT137690

CAS Number

1095382-05-0

Product Name

CCT137690

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

Molecular Formula

C26H31BrN8O

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, CCT 137690, CCT-137690, CCT137690

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C

Description

The exact mass of the compound 6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine is 550.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapeutics

Scientific Field: Oncology

Summary of the Application: CCT137690 is an inhibitor of Aurora B, a kinase that plays a critical role in cell division. Overexpression of Aurora B has been observed in several human cancers and is associated with a poor prognosis for cancer patients. Therefore, targeting Aurora B with inhibitors like CCT137690 is a promising therapeutic strategy for cancer treatment .

Methods of Application: CCT137690 inhibits the histone H3 phosphorylation for Aurora B. In murine SW620 xenografts, CCT137690 was observed to decrease tumor growth .

Results or Outcomes: As of now, no clinical trials have commenced for this inhibitor. Colorectal malignancies have been the focus during preclinical studies .

Application in Neuroblastoma Treatment

Scientific Field: Pediatric Oncology

Summary of the Application: CCT137690 has been found to downregulate MYCN and sensitize MYCN-amplified neuroblastoma in vivo .

Methods of Application: CCT137690 is a highly selective, orally bioavailable imidazo [4,5- b ]pyridine derivative that inhibits Aurora A and B kinases. It exhibits antiproliferative activity against a wide range of human solid tumor cell lines .

Results or Outcomes: CCT137690 treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression. In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, CCT137690 significantly inhibits tumor growth .

Application in Radiosensitization of Colorectal Cancer Cells

Scientific Field: Radiation Oncology

Summary of the Application: CCT137690 has been found to increase the sensitivity of SW620 colorectal cancer cells to radiation .

Methods of Application: The study suggests that the Aurora B-Survivin pathway may be involved in the synergistic effect of CCT137690 and radiation .

Results or Outcomes: Results showed that CCT137690 could synergize radiation-induced colorectal cancer cell death .

Application in Mitosis Regulation

Scientific Field: Cell Biology

Summary of the Application: The Aurora kinases (A, B, and C) are a family of three isoform serine/threonine kinases that regulate mitosis and meiosis. The Chromosomal Passenger Complex (CPC), which contains Aurora B as an enzymatic component, plays a critical role in cell division .

Methods of Application: Aurora B in the CPC ensures faithful chromosome segregation and promotes the correct biorientation of chromosomes on the mitotic spindle . CCT137690, as an Aurora B inhibitor, can potentially regulate these processes.

Results or Outcomes: Aurora B overexpression has been observed in several human cancers and has been associated with a poor prognosis for cancer patients. Therefore, targeting Aurora B with inhibitors like CCT137690 is a promising therapeutic strategy for cancer treatment .

Application in Leukemia Treatment

Scientific Field: Hematology

Summary of the Application: CCT137690 has been studied for its potential use in the treatment of leukemia. Aurora kinases, which CCT137690 inhibits, are often overexpressed in leukemia cells .

Methods of Application: The compound is used to inhibit the Aurora kinases in leukemia cells, potentially halting cell division and leading to cell death .

Application in Breast Cancer Treatment

Summary of the Application: CCT137690 has been investigated for its potential use in the treatment of breast cancer. Aurora kinases, which CCT137690 inhibits, are often overexpressed in breast cancer cells .

Methods of Application: The compound is used to inhibit the Aurora kinases in breast cancer cells, potentially halting cell division and leading to cell death .

CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A and Aurora B with low nanomolar inhibitory concentrations (IC50 values of approximately 15 nM and 25 nM, respectively) . This compound is classified as an imidazo[4,5-b]pyridine derivative and has been developed for its potential therapeutic applications in oncology, particularly in treating various types of cancers characterized by aberrant Aurora kinase activity, such as colorectal cancer and neuroblastoma . The inhibition of these kinases disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

  • There is no information regarding a specific biological function or mechanism of action.
  • Safety data for this specific compound is not available. However, similar Imidazo[4,5-b]pyridine derivatives can exhibit various hazardous properties, including skin and eye irritation and potential genotoxicity [].

CCT137690 acts primarily by inhibiting the phosphorylation of specific substrates associated with Aurora kinases. For instance, it effectively inhibits the phosphorylation of histone H3 and transforming acidic coiled-coil 3, which are critical for proper mitotic progression . The compound induces multipolar spindle formation, chromosome misalignment, and ultimately leads to polyploidy and apoptotic cell death in treated cancer cells .

CCT137690 exhibits significant antiproliferative activity across a range of human tumor cell lines. In vitro studies have demonstrated its efficacy against colorectal, ovarian, neuroblastoma, and leukemia cell lines . The compound's mechanism involves the induction of apoptosis through pathways involving p53/p21/BAX induction and poly(ADP-ribose) polymerase cleavage . Notably, CCT137690 has shown synergistic effects when combined with radiation therapy, enhancing the sensitivity of cancer cells to radiation-induced apoptosis .

The synthesis of CCT137690 involves multi-step organic reactions typical for imidazo[4,5-b]pyridine derivatives. While specific synthetic routes are not detailed in the search results, such compounds are generally synthesized through methods including cyclization reactions of appropriate precursors followed by functional group modifications to achieve the desired bioactivity . The synthesis process aims to optimize selectivity and potency while ensuring oral bioavailability.

CCT137690 is primarily explored for its applications in cancer therapy. Its ability to inhibit Aurora kinases positions it as a candidate for treating various malignancies where these kinases are overexpressed or mutated. Clinical studies are ongoing to evaluate its efficacy in combination therapies alongside other anticancer agents or radiation therapy . Additionally, its role as an inhibitor of oncogenic FLT3 suggests potential applications in hematological malignancies like acute myeloid leukemia .

Interaction studies have highlighted CCT137690's ability to synergize with other therapeutic agents. For example, it has been shown to enhance the effects of gefitinib and pictilisib in oral cancer cell lines . These interactions suggest that CCT137690 may be effectively used in combination therapies to improve treatment outcomes for patients with resistant tumors.

Several compounds share structural or functional similarities with CCT137690, particularly within the class of Aurora kinase inhibitors. Here is a comparison highlighting their uniqueness:

Compound NameIC50 (Aurora A/B)Unique Features
CCT13769015/25 nMSelective for Aurora A/B; effective against multiple cancer types
CCT2457180.015/0.025 μMPotent against FLT3-ITD mutations; used in acute myeloid leukemia
AZD11520.1/0.5 μMDual-targeting Aurora B; evaluated in clinical trials for solid tumors
VX-6800.01/0.02 μMBroad-spectrum Aurora kinase inhibition; induces apoptosis in various cancers
MK-51080.01/0.02 μMFocused on hematological malignancies; enhances chemotherapy sensitivity

CCT137690 stands out due to its selective inhibition profile and its demonstrated efficacy across various solid tumors while also being evaluated for its potential in combination with other therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

550.18042 g/mol

Monoisotopic Mass

550.18042 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine

Dates

Modify: 2023-08-15
1: Faisal A, Vaughan L, Bavetsias V, Sun C, Atrash B, Avery S, Jamin Y, Robinson  SP, Workman P, Blagg J, Raynaud FI, Eccles SA, Chesler L, Linardopoulos S. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Mol Cancer Ther. 2011 Nov;10(11):2115-23. Epub 2011 Sep 1. PubMed PMID: 21885865.

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